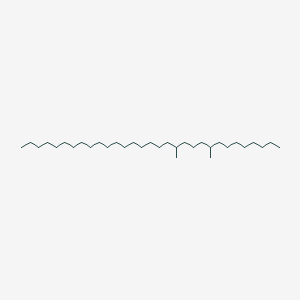
Cobalt;niobium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt and niobium are transition metals that form a variety of compounds with unique properties and applications The combination of cobalt and niobium in compounds can result in materials with enhanced catalytic, magnetic, and structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt-niobium compounds can be synthesized through various methods, including solvothermal synthesis, hydrothermal synthesis, and solid-state reactions. One common method involves the reaction of cobalt chloride and niobium chloride in a solvent such as benzyl alcohol under controlled temperature and pressure conditions . The reaction typically involves the formation of intermediate complexes, which then polymerize to form the desired compound.
Industrial Production Methods
In industrial settings, cobalt-niobium compounds are often produced through high-temperature reduction processes. For example, niobium oxide can be reduced with cobalt in a hydrogen atmosphere to form cobalt-niobium alloys . This method is advantageous for producing large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Cobalt-niobium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of cobalt and niobium, which can vary depending on the reaction conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of cobalt-niobium compounds include hydrogen, oxygen, and various halides. For example, the reduction of niobium oxide with cobalt in a hydrogen atmosphere is a common method for producing cobalt-niobium alloys .
Major Products Formed
The major products formed from the reactions of cobalt-niobium compounds depend on the specific reaction conditions. For example, the reduction of niobium oxide with cobalt can produce cobalt-niobium alloys with varying compositions and properties .
Scientific Research Applications
Cobalt-niobium compounds have a wide range of scientific research applications, including:
Electronics: Cobalt-niobium alloys are used in the production of superconducting materials and electronic components.
Materials Science: The unique magnetic and structural properties of cobalt-niobium compounds make them valuable in the development of advanced materials for various industrial applications.
Mechanism of Action
The mechanism of action of cobalt-niobium compounds in catalytic applications involves the synergistic interaction between cobalt and niobium. Cobalt provides redox properties, while niobium contributes surface acidity, resulting in enhanced catalytic activity and selectivity . The combination of these properties allows cobalt-niobium compounds to effectively catalyze reactions such as the selective reduction of nitrogen oxides with ammonia .
Comparison with Similar Compounds
Cobalt-niobium compounds can be compared with other transition metal compounds, such as cobalt-tantalum and cobalt-molybdenum compounds. While these compounds share some similarities in their catalytic and electronic properties, cobalt-niobium compounds often exhibit unique advantages, such as higher catalytic activity and selectivity in certain reactions . Similar compounds include:
- Cobalt-tantalum compounds
- Cobalt-molybdenum compounds
- Cobalt-titanium compounds
Properties
CAS No. |
66273-50-5 |
|---|---|
Molecular Formula |
Co3Nb2 |
Molecular Weight |
362.6123 g/mol |
IUPAC Name |
cobalt;niobium |
InChI |
InChI=1S/3Co.2Nb |
InChI Key |
HSIWDFFRAFTELX-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Co].[Nb].[Nb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


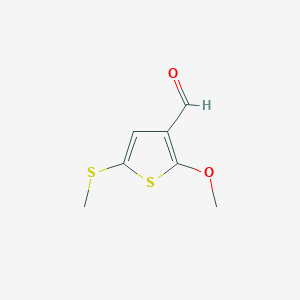

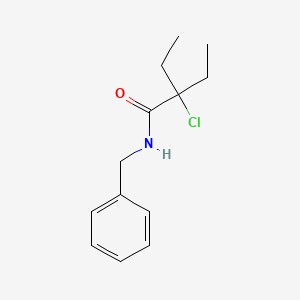
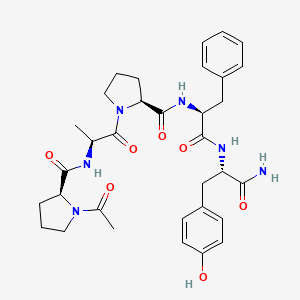
![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)
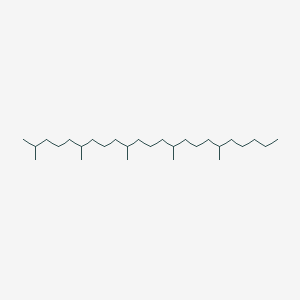
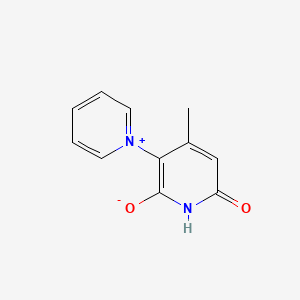
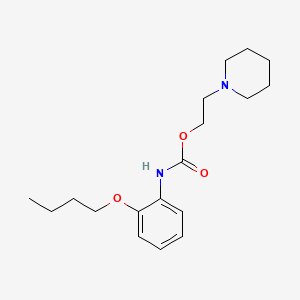
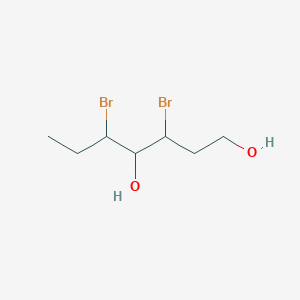
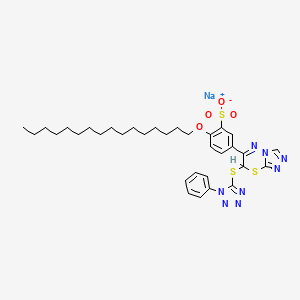
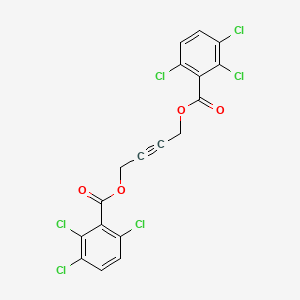

![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)
